molecular formula C18H22ClN3O4 B13206686 ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13206686
M. Wt: 379.8 g/mol
InChI Key: HROBAITZSFZEPJ-NTISSMGPSA-N
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Description

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a pyrazole ring, and an ethyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by esterification and hydrochloride salt formation. Common reagents used in these reactions include benzyloxycarbonyl chloride, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-4-carboxylate
  • Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H/t16-;/m0./s1

InChI Key

HROBAITZSFZEPJ-NTISSMGPSA-N

Isomeric SMILES

CCOC(=O)C1=NNC(=C1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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